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Compound of Interest

Compound Name: Phenyldiazomethane

Cat. No.: B1605601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

phenyldiazomethane, a key reagent in organic synthesis, particularly in the formation of

carbenes and cyclopropanes. This document focuses on its Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopic characteristics, presenting key data in a structured

format and outlining the experimental protocols for obtaining these spectra.

Spectroscopic Data of Phenyldiazomethane
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for

phenyldiazomethane.

Table 1: ¹H NMR Spectroscopic Data of
Phenyldiazomethane

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

4.79 Singlet (s) 1H CHN₂ CCl₄

6.7-7.6 Multiplet (m) 5H Aromatic (C₆H₅) CCl₄

Data sourced from Organic Syntheses.[1]
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Table 2: ¹³C NMR Spectroscopic Data of
Phenyldiazomethane

Chemical Shift (δ) ppm Assignment Solvent

Data not available in the

searched literature.

Despite extensive searches, experimental ¹³C NMR data for phenyldiazomethane could not

be located in the available literature. Researchers are advised to acquire this data

experimentally.

Table 3: Infrared (IR) Spectroscopic Data of
Phenyldiazomethane

Wavenumber (cm⁻¹) Assignment Solvent/Method

2060 N≡N stretch of the diazo group CCl₄

2040 N≡N stretch of the diazo group Not specified

The characteristic and intense absorption band for the diazo group in phenyldiazomethane is

consistently observed in the 2040-2060 cm⁻¹ region.[1][2]

Experimental Protocols
Synthesis of Phenyldiazomethane
A common and effective method for the preparation of phenyldiazomethane is the vacuum

pyrolysis of the sodium salt of benzaldehyde tosylhydrazone.[1]

Materials:

Benzaldehyde tosylhydrazone

Sodium methoxide in methanol (1.0 M solution)

Methanol
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Dry ice

Acetone

Procedure:

In a round-bottomed flask, dissolve benzaldehyde tosylhydrazone (0.05 mol) in a 1.0 M

solution of sodium methoxide in methanol (0.051 mol).

Remove the methanol using a rotary evaporator. Dry the resulting solid tosylhydrazone salt

under vacuum (0.1 mm) for 2 hours.

Break up the solid salt and fit the flask for vacuum distillation with a receiver flask cooled to

approximately -50°C in a dry ice-acetone bath.

Evacuate the system to 0.1 mm Hg and heat the flask containing the salt in an oil bath.

Gradually increase the temperature from 90°C to 220°C over 1 hour. During this time, the red

phenyldiazomethane will distill and collect in the cooled receiver flask.

Upon completion of the pyrolysis, as indicated by a drop in pressure, the crude

phenyldiazomethane is collected.

The crude product can be further purified by short-path distillation under high vacuum (<0.2

mm Hg) into a receiver cooled to -50°C. Phenyldiazomethane distills below room

temperature.[1]

NMR Spectroscopic Analysis
Sample Preparation:

Due to the potential instability of diazo compounds, samples should be prepared fresh and

kept cold.

Dissolve a small amount of purified phenyldiazomethane in a deuterated solvent (e.g.,

CCl₄, CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio,

typically 5-10 mg in 0.5-0.7 mL of solvent.
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¹H NMR Acquisition:

A standard ¹H NMR spectrum can be acquired on a 300 MHz or higher field spectrometer.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and

a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum should be acquired.

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number

of scans and a longer acquisition time will be necessary compared to ¹H NMR. A relaxation

delay of 2-5 seconds is recommended.

IR Spectroscopic Analysis
Sample Preparation:

For a solution-phase spectrum, dissolve a small amount of phenyldiazomethane in a

suitable IR-transparent solvent, such as carbon tetrachloride (CCl₄).

Alternatively, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl

or KBr). This should be done quickly and in a fume hood due to the volatility and potential

toxicity of the compound.

IR Spectrum Acquisition:

Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the solvent or the empty salt plates first, which is then

automatically subtracted from the sample spectrum.

Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic characterization of

phenyldiazomethane.
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Caption: Workflow for the synthesis and spectroscopic characterization of

phenyldiazomethane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Organic Syntheses Procedure [orgsyn.org]

2. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic Profile of Phenyldiazomethane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605601#spectroscopic-data-of-
phenyldiazomethane-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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